molecular formula C10H2Cl6 B074572 Hexachloronaphthalene CAS No. 1335-87-1

Hexachloronaphthalene

Cat. No. B074572
CAS RN: 1335-87-1
M. Wt: 334.8 g/mol
InChI Key: JHKLUUFTHIWTKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexachloronaphthalene can be synthesized through various methods, including the reduction of decachloro-1,4-dihydronaphthalene with lithium aluminum hydride, leading to 1,2,3,5,6,7-hexachloronaphthalene and 1,2,3,4,5,6,7-heptachloronaphthalene, among other isomers. Another route involves the transformation of 1,5-dinitronaphthalene into different hexachloronaphthalene isomers via a Sandmeyer type reaction (Haglund & Bergman, 1989).

Scientific Research Applications

  • Toxicity and Cytochrome P-450 Induction in Rats : HxCN causes significant toxic effects such as anorexia and increases in liver mass in rats. It strongly induces cytochrome P-450, particularly CYP 1A, suggesting its role in generating oxidative stress in the liver (Kilanowicz & Skrzypińska-Gawrysiak, 2010).

  • Developmental Toxicity in Rats : HxCN is highly embryotoxic and fetotoxic. It affects intrauterine development at doses that do not cause maternal toxicity and induces CYP1A1 expression in both maternal and fetal systems (Kilanowicz et al., 2015).

  • Effects on Heme Biosynthesis and Systemic Toxicity : HxCN disrupts heme biosynthesis, causes hematological disturbances, and hepatotoxicity in rats. It also induces hepatic CYP1A1 activity even at low doses (Klimczak et al., 2018).

  • Potential Endocrine Disruptor in Female Rats : HxCN might disrupt ovarian and thyroid functions and affect neurotransmitter levels in the brain. It shows both estrogenic and antiestrogenic activities and can potentially impact female fecundity (Stragierowicz et al., 2018).

  • Retention in Rat Liver and Appearance in Wildlife : HxCN isomers are selectively retained in rat liver and found in wildlife samples, highlighting its environmental persistence (Asplund et al., 1994).

  • Mitochondrial-Dependent Neurotoxicity : HxCN (PCN67) shows neurotoxic effects in vitro, involving mitochondrial-dependent mechanisms and oxidative stress (Lisek et al., 2020).

  • Prenatal Exposure and Disposition in Rats : HxCN crosses the placental barrier, accumulates in the maternal liver, and affects the fetal brain (Stragierowicz et al., 2018).

  • Behavioral Effects in Rats : Repeated HxCN exposure leads to motor behavior disorders, memory impairment, and altered pain sensitivity in rats (Kilanowicz et al., 2012).

Safety And Hazards

Hexachloronaphthalene is not flammable . Exposure to it can cause skin and eye contact, inhalation, and ingestion . It can lead to symptoms such as acne-form dermatitis, nausea, confusion, jaundice, and coma . It is recommended to prevent skin and eye contact, and workers should wash their skin when it becomes contaminated .

properties

IUPAC Name

1,2,3,4,5,6-hexachloronaphthalene
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InChI

InChI=1S/C10H2Cl6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12/h1-2H
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InChI Key

CTLMCQOGOWNFHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H2Cl6
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DSSTOX Substance ID

DTXSID00871838
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Molecular Weight

334.8 g/mol
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Physical Description

Hexachloronaphthalene is a white solid with an aromatic odor. (NTP, 1992), White to light-yellow solid with an aromatic odor; [NIOSH], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., White to light-yellow solid with an aromatic odor.
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Boiling Point

649 to 729 °F at 760 mmHg (NTP, 1992), 650-750 °F (343.3 - 387.8 °C), 344-388 °C, 650-730 °F
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Solubility

Insoluble (NTP, 1992), Insol in water, Sol in org solvents, Solubility in water: none, Insoluble
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Density

1.78 (NIOSH, 2023) - Denser than water; will sink, 1.78 (Water= 1), 1.78 g/cm³, 1.78
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Vapor Density

11.6 (Air= 1 at bp of Hexachloronaphthalene), Relative vapor density (air = 1): 11.6
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.0000033 [mmHg], 3.3X10-6 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 25 °C:, <1 mmHg
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Mechanism of Action

At least some of the biochemical (e.g., drug-metabolizing enzyme induction, hormonal changes) and toxic (e.g., skin disorders, weight loss, hepatotoxicity, reproductive toxicity) responses of PCNs are believed to be mediated via the cytosolic Ah receptor . Due to the lack of sufficient experimental data up to now, PCNs are not included in an internationally agreed toxic equivalency factor (TEF) system, which estimates the overall dioxin-like toxicity of the compound relative to TCDD. However, some congeners, in particular those with a planar structure (four lateral chlorines at 2,3,6,7, i.e., congeners 2,3,6,7-tetrachloronaphthalene, 1,2,3,6,7-pentachloronaphthalene, 1,2,3,4,6,7-hexachloronaphthalene, 1,2,3,5,6,7-hexachloronaphthalene, 1,2,3,6,7,8-hexachloronaphthalene, 1,2,3,4,5,6,7-heptachloronaphthalene, and 1,2,3,4,5,6,7,8-octachloronaphthalene) similar to TCDD, may exert a toxicity comparable to the more toxic PCBs. /Polychlorinated naphthalenes/, Pretreatment of immature male wistar rats with 1,2,3,4,5,6-hexachloronaphthalene resulted in induction of several hepatic microsomal drug-metabolizing enzymes. The enzymic activities, reduced Cytochrome p450:co & ethylisocyanide binding difference spectra & electrophoretic mobilities of induced microsomal proteins were comparable to those observed after admin of the classical inducer of microsomal aryl hydrocarbon hydroxylase, 3-methylcholanthrene. The 1,2,3,4,5,6,7-heptachloronaphthalene congener, which is fully substituted in lateral 2,3,6 & 7 positions, was more potent than the 1,2,3,4,5,6,8-hepta- & the 1,2,3,4,5,6-hexachloronaphthalene congeners which contain only 3 lateral chloro substituents. The effect of structure on induction activities of the polychlorinated naphthalenes were similar to those observed for other halogenated Aryl hydrocarbons., As observed for other halogenated aryl hydrocarbons, the relative induction potencies of PCNs appear to depend on the degree and position of chlorine substitution of the naphthalene ring ... In several different test systems, the most potent EROD and AHH inducers include 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene, 1,2,3,4,5,6,7-heptachloronaphthalene, and some unidentified congeners present in Halowax 1014. Octachloronaphthalene was also found to cause a dose-dependent AHH increase in microsomes of rats., Of the individual PCN congeners tested, penta-, hexa-, and heptachloronaphthalenes gave full dose- response curves, whereas most of the lower chlorinated congeners as well as octachloronaphthalene were inactive in /the rat hepatoma H4IIE-luc cell (luciferase) assay . The most potent congener was 1,2,3,4,6,7-hexachloronaphthalene . Similar results have been obtained by another study testing individual PCN congeners using the luciferase (and the EROD) assay with recombinant H4IIE rat hepatoma cells. Again, hexa- and heptachloronaphthalenes tested were the most potent congeners, /followed by/ Pentachlorinated congeners .Tetra, tri-, di-, and monochloronaphthalenes were found to be less active. There was also a rank order of potency within the penta- and hexachloronaphthalene isomers, in a manner suggesting that the presence of meta-substituted chlorines is linked to decreased potency. For example, for hexachloronaphthalenes, an approximate ranking order was given as 1,2,3,6,7,8 greater than 1,2,3,4,6,7 greater than 1,2,3,5,6,7 greater than 1,2,3,5,6,8.
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Product Name

Hexachloronaphthalene

Color/Form

White solid, White to yellow solid.

CAS RN

1335-87-1, 58877-88-6
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Melting Point

279 °F (NTP, 1992), 279 °F (137.2 °C), 137 °C, 279 °F
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexachloronaphthalene
Reactant of Route 2
Hexachloronaphthalene
Reactant of Route 3
Hexachloronaphthalene
Reactant of Route 4
Hexachloronaphthalene
Reactant of Route 5
Hexachloronaphthalene
Reactant of Route 6
Hexachloronaphthalene

Citations

For This Compound
466
Citations
L Asplund, B Jansson, G Sundström, I Brandt, A Udo - Chemosphere, 1986 - Elsevier
… The hexachloronaphthalene with the shortest GC retention … detected corresponded to the hexachloronaphthalene (Figure IC)… In the liver samples the stable hexachloronaphthalene was …
Number of citations: 47 www.sciencedirect.com
MJ Hooth, A Nyska, LM Fomby, DY Vasconcelos… - Toxicology, 2012 - Elsevier
In this study we assessed the relative toxicity and potency of the chlorinated naphthalenes 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN …
Number of citations: 32 www.sciencedirect.com
L Asplund, E Jakobsson, P Haglund, Å Bergman - Chemosphere, 1994 - Elsevier
The two isomers 1,2,3,5,6,7- and 1,2,3,4,6,7-hexachloronaphthalene are shown to be selectively retained in the liver of rats orally dosed with the commercial PCN product Halowax 1014…
Number of citations: 35 www.sciencedirect.com
E Haglund, Å Bergman - Chemosphere, 1989 - Elsevier
… In at least some of these samples the dominating congener is a hexachloronaphthalene (… to specifically synthesize this bioaccumulating hexachloronaphthalene. During the progress of …
Number of citations: 18 www.sciencedirect.com
A Kilanowicz, D Wiaderna, P Lutz, W Szymczak - Neurotoxicology, 2012 - Elsevier
Polychlorinated naphthalenes (PCNs), including hexachloronaphthalene (HxCN), are widespread global environmental contaminants. Our experiments were aimed at assessing HxCN …
Number of citations: 20 www.sciencedirect.com
J Stragierowicz, E Bruchajzer, A Daragó… - Environmental …, 2018 - Elsevier
Hexachloronaphthalene (HxCN) is one of the most toxic and most bioaccumulative congeners of polychlorinated naphthalenes (PCNs) known to be present in animal and human …
Number of citations: 18 www.sciencedirect.com
A Kilanowicz, M Skrzypinska-Gawrysiak - Ecotoxicology and Environmental …, 2010 - Elsevier
The aim of the study was to investigate the toxicity of hexachloronaphthalene (HxCN) and its effect on cytochrome P-450 in rats and to make a comparison between HxCN and …
Number of citations: 28 www.sciencedirect.com
WG Huber, RP Link - Toxicology and applied pharmacology, 1962 - Elsevier
… hexachloronaphthalene daily for a total of 8 or 9 days. Histopathologic examination revealed the following lesions in pigs that received hexachloronaphthalene… hexachloronaphthalene, …
Number of citations: 14 www.sciencedirect.com
A Kilanowicz, M Markowicz-Piasecka, M Klimczak… - Chemosphere, 2019 - Elsevier
… 1,2,3,5,6,7-hexachloronaphthalene (PCN67) seems to be one of the most toxic congeners … four weeks) exposure of a mixture of hexachloronaphthalene congeners with a PCN67 as a …
Number of citations: 14 www.sciencedirect.com
T IMAGAWA - Journal of Environmental Chemistry, 1994 - jstage.jst.go.jp
1, 2, 3, 4, 5, 8-HxCN was obtained by heating 2, 3-dichloro-5, 8-dihydroxy-1, 4-naphthoquinone with phosphorous pentachloride. 1, 2, 3, 4, 5, 7-HxCN was obtained by chlorination of 1, …
Number of citations: 4 www.jstage.jst.go.jp

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